molecular formula C29H41FN2O4Si B8467738 methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate

Cat. No.: B8467738
M. Wt: 528.7 g/mol
InChI Key: DCIRIFPXGSFJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound that features a combination of functional groups, including a piperidine ring, a fluoro-substituted benzoyl group, and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Fluoro-Benzoyl Group: The fluoro-substituted benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Coupling Reactions: The intermediate compounds are coupled together under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected intermediates.

Scientific Research Applications

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The piperidine ring and fluoro-substituted benzoyl group are likely to play key roles in binding to these targets, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro-substituted benzoyl group and the tert-butyl(dimethyl)silyl-protected hydroxymethyl group distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C29H41FN2O4Si

Molecular Weight

528.7 g/mol

IUPAC Name

methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C29H41FN2O4Si/c1-19-14-22(28(34)35-6)15-20(2)26(19)31-27(33)24-16-23(11-12-25(24)30)32-13-9-10-21(17-32)18-36-37(7,8)29(3,4)5/h11-12,14-16,21H,9-10,13,17-18H2,1-8H3,(H,31,33)

InChI Key

DCIRIFPXGSFJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)N3CCCC(C3)CO[Si](C)(C)C(C)(C)C)F)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[(5-bromo-2-fluoro-benzoyl)amino]-3,5-dimethyl-benzoate (0.40 g, 1.05 mmol), tert-butyl-dimethyl-(3-piperidylmethoxy)silane (0.362 g, 1.57 mmol) and Cs2CO3 (1.04 g, 3.15 mmol) in 1,4-dioxane (6 ml) is added Pd2(dba)3 (0.10 g, 0.105 mmol) followed by S-Phos (0.043 g, 0.105 mmol). The reaction mixture is purged with nitrogen for 5 minutes and then heated at 90° C. After 16 hours, the reaction is cooled to ambient temperature, filtered through Celite™, and washed with EtOAc. The combined filtrates are dried over sodium sulfate, filtered, and concentrated under reduced pressure and purified by flash chromatography (silica gel) using 10% EtOAc in hexane to afford the title compound as a pale yellow oil (0.22 g, 40%). Mass spectrum (m/z): 529.2 (M+1).
Name
methyl 4-[(5-bromo-2-fluoro-benzoyl)amino]-3,5-dimethyl-benzoate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.043 g
Type
reactant
Reaction Step Two
Yield
40%

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